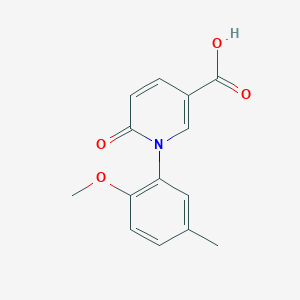
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a compound with the chemical formula C14H13NO4, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The synthetic pathways often aim to enhance the yield and purity of the target compound while exploring various substituents that can influence its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of dihydropyridine compounds, including this compound. The compound has shown promising results against several cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Cells
In vitro assays were conducted using A549 human lung adenocarcinoma cells to assess the cytotoxic effects of this compound. The following findings were observed:
| Compound | Viability (% after treatment) | Remarks |
|---|---|---|
| This compound | 78–86% | Weak anticancer activity |
| Compound with 4-chlorophenyl substitution | 64% | Enhanced activity |
| Compound with 4-bromophenyl substitution | 61% | Enhanced activity |
| Compound with 4-dimethylamino phenyl substitution | Significantly lower than control | Most potent activity |
These results indicate a structure-dependent relationship where specific substitutions can enhance anticancer efficacy while maintaining selectivity towards cancerous cells over non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of the compound was also explored against multidrug-resistant pathogens. The following pathogens were tested:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Klebsiella pneumoniae
- Escherichia coli
The compound exhibited selective antimicrobial activity against these pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dihydropyridine core may interact with cellular targets involved in apoptosis and cell proliferation pathways. Further studies are required to clarify these mechanisms and identify specific molecular targets.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-12(19-2)11(7-9)15-8-10(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUKTPGZFBEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















